![molecular formula C25H25Cl2N5O2 B2875082 3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione CAS No. 923422-60-0](/img/structure/B2875082.png)
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C25H25Cl2N5O2 and its molecular weight is 498.41. The purity is usually 95%.
BenchChem offers high-quality 3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds involves complex reactions yielding diverse molecular structures with potential pharmacological applications. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones leads to the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing a method to construct penta- and hexacyclic heterocyclic systems (V. Dotsenko, D. V. Sventukh, & S. Krivokolysko, 2012). Such synthetic approaches are crucial for developing new therapeutic agents by exploring the chemistry of heterocyclic compounds.
Biological Evaluation and Applications
A key area of research for compounds with a diazepine core is their potential as therapeutic agents. One study on 1,4-diazepines as HDM2 antagonists reveals that certain derivatives can substantially antagonize the binding between HDM2 and p53, suggesting their utility in cancer treatment (P. Raboisson et al., 2005). This aligns with efforts to design molecules that can mimic the alpha-helix of p53 peptide, a promising scaffold for developing HDM2-p53 antagonists.
Molecular Docking and In Silico Studies
Advanced computational methods, including molecular docking and in silico studies, play a significant role in understanding the interaction between these compounds and biological targets. For instance, novel xanthine-based ligands have been designed to act on adenosine receptors and monoamine oxidase B, demonstrating the integration of biochemical and computational techniques in drug discovery (Michał Załuski et al., 2019). Such studies not only help in predicting the biological activity of new compounds but also in refining their structures for enhanced efficacy and selectivity.
Spectroscopic Analysis and Property Evaluation
Vibrational spectroscopic techniques, alongside quantum mechanical studies, are essential for the detailed characterization of these compounds. The investigation into the spectroscopic properties of related diazepine derivatives provides insights into their molecular geometry, vibrational wavenumbers, and electronic properties, which are critical for understanding their pharmacological potential (Tintu K. Kuruvilla et al., 2018). Such analyses contribute to a deeper understanding of the structure-activity relationships that underpin their biological activities.
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-10-(4-ethylphenyl)-1-methyl-4a,6,7,8,9,11a-hexahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl2N5O2/c1-3-16-9-11-17(12-10-16)30-13-4-5-14-31-21-22(28-24(30)31)29(2)25(34)32(23(21)33)15-18-19(26)7-6-8-20(18)27/h6-12,21-22H,3-5,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXSWMIXQQSSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCCN3C2=NC4C3C(=O)N(C(=O)N4C)CC5=C(C=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.